![molecular formula C9H8O2S B184725 Benzene, [(methylsulfonyl)ethynyl]- CAS No. 24378-05-0](/img/structure/B184725.png)
Benzene, [(methylsulfonyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(methylsulfonyl)ethynyl]- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the phenylsulfonylacetylene family and is commonly referred to as BME. BME is a colorless liquid that is soluble in organic solvents and is used in various laboratory experiments.
Wirkmechanismus
BME has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis. The exact mechanism of action of BME is still under investigation.
Biochemische Und Physiologische Effekte
BME has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This can lead to an increase in the levels of acetylcholine, which can have various physiological effects. BME has also been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body. Inhibition of carbonic anhydrase can lead to a decrease in pH, which can have various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
BME has several advantages for use in laboratory experiments. It is a versatile compound that can be used in various organic synthesis reactions. It is also a potent inhibitor of various enzymes, which makes it useful in biochemical assays. However, BME has some limitations as well. It is a toxic compound that requires careful handling and disposal. It is also expensive, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of BME. One area of research is the investigation of its mechanism of action. The exact mechanism by which BME inhibits the activity of enzymes and induces apoptosis is still not fully understood. Another area of research is the development of new synthetic methods for BME. Improved synthetic methods can lead to the production of BME in larger quantities and at a lower cost. Finally, BME can be used as a starting material for the synthesis of new compounds with potential biological activity.
Conclusion:
In conclusion, BME is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that can be used in various laboratory experiments. BME has been shown to have various biochemical and physiological effects, and its mechanism of action is still under investigation. Although BME has some limitations, it has several advantages for use in laboratory experiments. There are several future directions for the study of BME, including the investigation of its mechanism of action and the development of new synthetic methods.
Synthesemethoden
The synthesis of BME involves the reaction of methylsulfonyl chloride with acetylene in the presence of a base such as potassium hydroxide. The reaction yields BME as a colorless liquid that is purified through distillation.
Wissenschaftliche Forschungsanwendungen
BME has been widely used in scientific research due to its unique properties. It is a versatile compound that can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a probe in biological systems. BME has been used in the synthesis of various organic compounds such as benzofurans, benzothiophenes, and pyridines. It has also been used as a ligand in the preparation of metal complexes.
Eigenschaften
CAS-Nummer |
24378-05-0 |
|---|---|
Produktname |
Benzene, [(methylsulfonyl)ethynyl]- |
Molekularformel |
C9H8O2S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
2-methylsulfonylethynylbenzene |
InChI |
InChI=1S/C9H8O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-6H,1H3 |
InChI-Schlüssel |
NTQXNTLXYLBWGK-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C#CC1=CC=CC=C1 |
Kanonische SMILES |
CS(=O)(=O)C#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



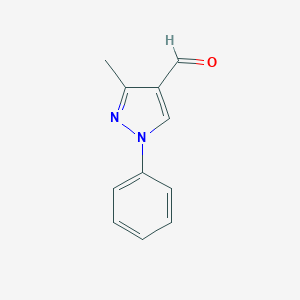
![2-[(1-Phenylethyl)sulfanyl]pyridine 1-oxide](/img/structure/B184645.png)
![[2-[Hydroxy(diphenyl)methyl]phenyl]-diphenylmethanol](/img/structure/B184647.png)
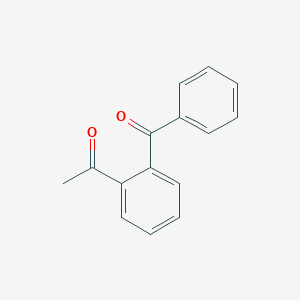
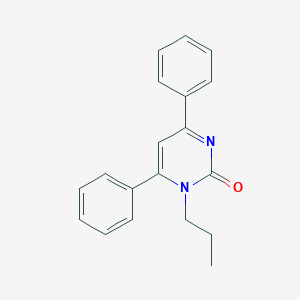
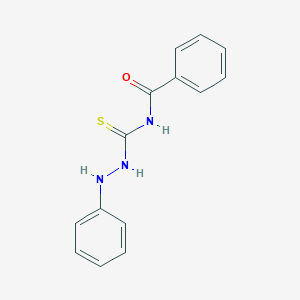
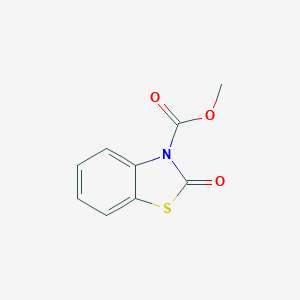
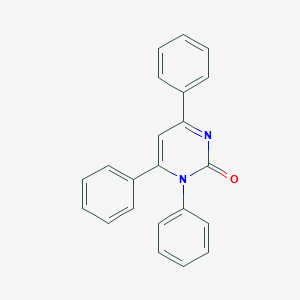
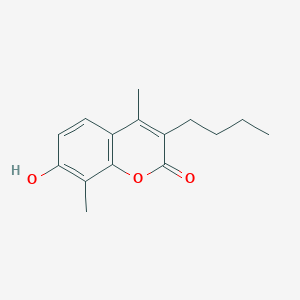
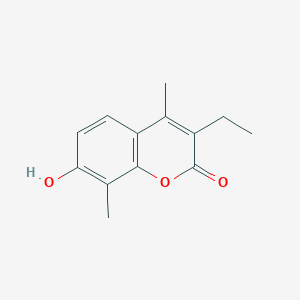
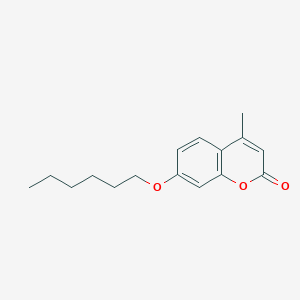
![7-(3-chlorophenyl)-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B184662.png)
![5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B184664.png)
![6-(2-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184665.png)